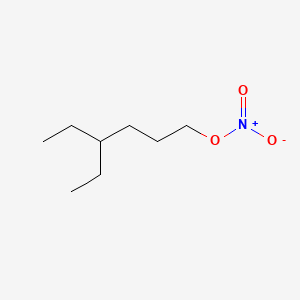

4-Ethylhexyl nitrate

説明

特性

分子式 |

C8H17NO3 |

|---|---|

分子量 |

175.23 g/mol |

IUPAC名 |

4-ethylhexyl nitrate |

InChI |

InChI=1S/C8H17NO3/c1-3-8(4-2)6-5-7-12-9(10)11/h8H,3-7H2,1-2H3 |

InChIキー |

KLHMSHJDKRSFCD-UHFFFAOYSA-N |

正規SMILES |

CCC(CC)CCCO[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

合成経路と反応条件

分岐オクチル硝酸塩は、硝酸を用いた分岐オクチルアルコールのニトロ化によって合成できます。この反応は通常、以下の手順で構成されます。

ニトロ化反応: 分岐オクチルアルコールは、制御された温度条件下で濃硝酸と反応させて分岐オクチル硝酸塩を生成します。

精製: 粗生成物は、蒸留または再結晶法を用いて精製して純粋な分岐オクチル硝酸塩を得ます。

工業生産方法

工業現場では、分岐オクチル硝酸塩は、大型のニトロ化反応器を用いて生産されます。このプロセスには以下が含まれます。

反応物: 分岐オクチルアルコールと硝酸。

反応条件: 反応は、高収率と純度を確保するために、制御された温度と圧力で実行されます。

精製: 生成物は、工業用蒸留塔を用いて精製し、不純物を除去し、高純度の分岐オクチル硝酸塩を得ます。

化学反応の分析

反応の種類

分岐オクチル硝酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: 対応するニトロ化合物に酸化できます。

還元: 還元反応により、分岐オクチル硝酸塩を分岐オクチルアミンに変換できます。

置換: 特定の条件下では、硝酸基を他の官能基に置換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。

還元: 水素化リチウムアルミニウム (LiAlH4) や触媒存在下での水素ガス (H2) などの還元剤が使用されます。

置換: 置換反応は、水酸化物イオン (OH-) やアミン (NH2-) などの求核剤を伴うことがよくあります。

生成される主要な生成物

酸化: ニトロ化合物の生成。

還元: 分岐オクチルアミンの生成。

置換: 使用される求核剤に応じて、さまざまな置換誘導体の生成。

科学的研究の応用

Fuel Additive in Diesel Engines

One of the most significant applications of 4-ethylhexyl nitrate is as a cetane enhancer in diesel formulations. The compound improves ignition properties, leading to better combustion efficiency and reduced emissions.

Performance Enhancements

- Cetane Number Improvement : Adding 0.5% to 2% of this compound significantly increases the cetane number of diesel fuels, enhancing ignition quality and reducing ignition delay time .

- Emission Reductions : Studies indicate that incorporating this compound can lead to lower emissions of nitrogen oxides (NOx) and hydrocarbons (HC), contributing to cleaner exhaust gases .

| Concentration (%) | Cetane Number Increase | NOx Emissions Reduction (%) | HC Emissions Reduction (%) |

|---|---|---|---|

| 0.5 | +2 | -10 | -5 |

| 1.0 | +4 | -15 | -10 |

| 2.0 | +6 | -20 | -15 |

Biodegradation Studies

Research into the biodegradation of this compound has revealed its potential environmental impacts and pathways for microbial degradation.

Microbial Degradation

A study identified Mycobacterium austroafricanum IFP 2173 as an effective degrader of this compound, achieving significant degradation rates under specific conditions. The compound was metabolized into less harmful substances, indicating potential for bioremediation applications .

Degradation Pathway

The proposed catabolic pathway suggests that this compound is converted into 4-ethyldihydrofuran-2(3H)-one, which accumulates during microbial growth but is not further metabolized by this strain .

Environmental Remediation

Given its properties, this compound has been explored for use in environmental remediation efforts, particularly in treating wastewater from its production processes.

Nitrate Removal Efficiency

Research indicated that chemical reduction processes could effectively remove nitrates from wastewater generated during the synthesis of this compound. In optimal conditions, a maximum removal efficiency of up to 92.2% was achieved .

Case Study: Engine Performance with this compound

In a series of experiments conducted on diesel engines using blends with varying concentrations of this compound:

作用機序

類似の化合物との比較

類似の化合物

直鎖オクチル硝酸塩: 構造は似ていますが、直鎖のオクチル鎖を持っています。

ノニル硝酸塩: 9個の炭素鎖を持つ別の有機硝酸エステル。

デシル硝酸塩: 10個の炭素鎖を持つ硝酸エステル。

独自性

分岐オクチル硝酸塩は、その分岐構造のために独特です。これは、溶解度や反応性などの物理化学的性質に影響を与える可能性があります。 この構造的変化は、直鎖の対応物と比較して、異なる応用と効果につながる可能性があります.

類似化合物との比較

Comparison with Similar Compounds

Below is a comparative analysis of 4-ethylhexyl nitrate with structurally or functionally related nitrate compounds. Data are inferred from the provided evidence and general chemical principles.

Table 1: Key Properties of this compound and Analogs

Key Comparisons:

Structural and Functional Differences: this compound is a non-polar alkyl nitrate, making it highly soluble in hydrocarbons and ideal for fuel blending. In contrast, ammonium nitrate (ionic) is water-soluble and used in agriculture/explosives . Isoconazole nitrate contains aromatic and heterocyclic groups, enabling antifungal activity, whereas ethyl 4-nitrophenylacetate serves as a synthetic intermediate due to its nitro-aromatic moiety .

Thermal Stability :

- Alkyl nitrates like this compound decompose at elevated temperatures (risk of auto-ignition), while ammonium nitrate decomposes explosively under contamination or high heat .

Synthesis and Yield :

- Nitrate esters are typically synthesized via nitration of alcohols. For example, VM-10 (a biphenyl nitrate derivative) achieves a 55% yield under controlled conditions , suggesting similar challenges in this compound production.

Environmental Impact :

- While alkyl nitrates improve combustion efficiency, excessive nitrate leaching (as seen in agricultural nitrates ) could theoretically occur if improperly disposed. Ammonium nitrate’s role in eutrophication highlights the need for careful handling of all nitrate compounds .

Research Findings and Limitations

- Gaps in Direct Data: No explicit studies on this compound were found in the evidence. Properties are inferred from analogs like ammonium nitrate and VM-10.

- Contradictions: Alkyl nitrates are less stable than inorganic nitrates but safer than ammonium nitrate in explosive contexts. However, their environmental persistence remains understudied.

- Industrial Relevance : this compound’s role in reducing greenhouse gas emissions aligns with trends in clean energy, though its synthesis efficiency and cost require optimization .

Q & A

Q. What are the standard methods for synthesizing and characterizing 4-ethylhexyl nitrate in academic research?

- Methodological Answer : Synthesis typically involves esterification of 2-ethylhexanol with nitric acid under controlled conditions. Key steps include:

- Purification : Fractional distillation to isolate the product (boiling point ~200–220°C) .

- Characterization : Use GC-MS for purity assessment, FT-IR to confirm the nitrate ester bond (~1630 cm⁻¹ for NO₂ asymmetric stretching), and ¹H/¹³C NMR for structural verification (e.g., methylene protons adjacent to the nitrate group at δ 4.2–4.5 ppm) .

- Purity Criteria : ≥95% by GC, with residual solvents quantified via headspace analysis .

Q. How can researchers ensure reproducibility in experimental protocols involving this compound?

- Methodological Answer :

- Documentation : Follow guidelines from journals like Beilstein Journal of Organic Chemistry:

- Detail reaction conditions (temperature, stoichiometry, catalyst) in the main text.

- Provide raw spectral data (NMR, IR) in supplementary materials .

- Validation : Use internal standards (e.g., deuterated analogs) for quantitative NMR and cross-validate results with independent techniques like HPLC .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in nitration or oxidation reactions?

- Methodological Answer :

- Kinetic Studies : Conduct time-resolved FT-IR or Raman spectroscopy to monitor nitrate ester decomposition pathways (e.g., homolytic cleavage to generate NO₂ radicals) .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict bond dissociation energies (BDEs) of the O–NO₂ bond, correlating with experimental thermal stability data .

- Example Data :

| Property | Value/Technique | Reference |

|---|---|---|

| O–NO₂ BDE | ~160 kJ/mol (DFT/B3LYP) | |

| Decomposition Temp | 180–220°C (DSC/TGA) |

Q. How can researchers resolve contradictions in stability data for this compound under varying environmental conditions?

- Methodological Answer :

- Controlled Stress Testing : Perform accelerated aging studies (e.g., 40°C/75% RH for 6 months) and analyze degradation products via LC-MS .

- Statistical Analysis : Apply ANOVA to compare stability across batches, identifying outliers due to impurities or moisture content .

- Case Study : Conflicting thermal stability reports may arise from trace metal contaminants; use ICP-MS to quantify Fe³⁺/Cu²⁺ and assess catalytic effects .

Q. What advanced analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological or environmental samples)?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges for environmental water samples; protein precipitation with acetonitrile for biological matrices .

- Detection :

- HPLC-UV : λ = 210 nm (LOD: 0.1 ppm) .

- LC-MS/MS : MRM transitions m/z 175 → 46 (NO₂⁻ fragment; LOD: 0.01 ppm) .

- Validation : Follow FDA guidelines for linearity (R² > 0.99), recovery (90–110%), and precision (RSD < 5%) .

Methodological Considerations for Data Interpretation

Q. How should researchers design experiments to assess the environmental impact of this compound degradation products?

- Methodological Answer :

- Degradation Pathways : Simulate hydrolytic/oxidative conditions (e.g., UV/H2O2) and identify metabolites via high-resolution mass spectrometry (HRMS) .

- Ecotoxicology : Use Daphnia magna acute toxicity assays (48-h LC50) and Aliivibrio fischeri bioluminescence inhibition tests (30-min EC50) .

Q. What strategies are effective for reconciling discrepancies between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。